molecular formula C14H22O B12649638 o-(1-Propylpentyl)phenol CAS No. 37631-10-0

o-(1-Propylpentyl)phenol

Cat. No.: B12649638
CAS No.: 37631-10-0
M. Wt: 206.32 g/mol
InChI Key: RBSPWYFBQCZMNZ-UHFFFAOYSA-N
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Description

o-(1-Propylpentyl)phenol: is an organic compound with the molecular formula C14H22O . It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Aromatic Substitution: One common method for synthesizing phenols, including o-(1-Propylpentyl)phenol, is through nucleophilic aromatic substitution.

    Hydroxylation of Arylboronic Acids: Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant.

Industrial Production Methods: Industrial production of phenols often involves the oxidation of cumene or the hydrolysis of diazonium salts. These methods are scalable and can produce large quantities of phenols .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust.

    Electrophiles: Nitric acid, sulfuric acid, halogens.

Major Products:

    Quinones: Formed from the oxidation of phenols.

    Hydroquinones: Formed from the reduction of quinones.

    Substituted Phenols: Formed from electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of o-(1-Propylpentyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in phenols can donate hydrogen atoms, making them effective antioxidants. They can neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage . Additionally, phenols can disrupt microbial cell membranes, leading to their antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: o-(1-Propylpentyl)phenol is unique due to its specific alkyl substituent, which can influence its chemical reactivity and physical properties. The presence of the propylpentyl group can affect the compound’s solubility, boiling point, and interaction with other molecules .

Properties

CAS No.

37631-10-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-octan-4-ylphenol

InChI

InChI=1S/C14H22O/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3

InChI Key

RBSPWYFBQCZMNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)C1=CC=CC=C1O

Origin of Product

United States

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